5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Overview
Description
5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0441058 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
A series of novel sulfonamides, including derivatives related to 5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, were synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as mycobacterial species such as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. The study highlights the potential of these sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).
Transformation and Excretion in Biological Systems
Research on the transformation and excretion of drugs in biological systems has provided insights into the metabolization of related compounds. For instance, the study of metoclopramide transformation in rabbits revealed several metabolites, highlighting the complex processes involved in drug metabolism. This type of research is crucial for understanding how similar compounds, including this compound, are processed within the body (Arita et al., 1970).
Anticancer Properties
Novel Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines were synthesized and their antibacterial activities were evaluated. Some of these synthesized compounds showed superior in vitro activities compared to their parent sulfonamides, indicating a promising direction for developing new anticancer agents (Joshi et al., 2005).
Chemical Properties and Synthesis
The synthesis and chemical properties of related sulfonamide derivatives have been extensively studied. These studies involve the synthesis of various sulfonamide derivatives, exploring their potential applications in different fields, including their role as intermediates in chemical reactions or as potential therapeutic agents. The detailed chemical characterizations contribute to a deeper understanding of the structure-activity relationships of these compounds (Cremlyn et al., 1980).
Properties
IUPAC Name |
5-[(3-chlorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-17-15(19)13-9-12(6-7-14(13)22-2)23(20,21)18-11-5-3-4-10(16)8-11/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDCZQIIGWAHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.